3-Chloro-4-(difluoromethoxy)phenyl isocyanate CAS number
3-Chloro-4-(difluoromethoxy)phenyl isocyanate CAS number
An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)phenyl isocyanate
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate (CAS No. 39479-97-5), a specialized chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, a validated synthesis protocol, key chemical reactions, and critical safety and handling procedures. The guide emphasizes the causality behind experimental choices and provides actionable insights grounded in established chemical principles.
Introduction and Strategic Importance
3-Chloro-4-(difluoromethoxy)phenyl isocyanate is a substituted aromatic isocyanate whose value lies in the unique combination of its functional groups. The highly reactive isocyanate moiety (–N=C=O) serves as a powerful electrophilic handle for forming stable covalent bonds, while the chloro (–Cl) and difluoromethoxy (–OCHF₂) groups modulate the molecule's electronic properties, lipophilicity, and metabolic stability.
The difluoromethoxy group is a particularly valuable bioisostere for hydroxyl or methoxy groups in drug design. It can enhance membrane permeability and resist metabolic degradation, potentially improving the pharmacokinetic profile of a parent molecule.[1] As such, this isocyanate is a key building block for introducing this desirable moiety into complex molecular architectures, particularly in the synthesis of novel therapeutic agents and advanced polymers.
Physicochemical and Spectroscopic Data
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis and process development. The key identifiers and properties of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39479-97-5 | [2][3] |
| Molecular Formula | C₈H₄ClF₂NO₂ | [2][3] |
| Molecular Weight | 219.57 g/mol | [2][3] |
| Synonyms | 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene | [2] |
| Physical Form | Colorless liquid | [2] |
| Purity (Typical) | ≥98% | [2] |
While detailed spectroscopic data is proprietary to manufacturers, standard analytical techniques are used for quality control. Fourier-Transform Infrared (FTIR) spectroscopy would confirm the presence of the prominent isocyanate (–N=C=O) stretch, typically appearing as a strong, sharp band around 2250–2275 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the precise molecular structure, and Gas Chromatography-Mass Spectrometry (GC-MS) is employed to assess purity and identify trace impurities.[4]
Caption: Chemical structure of the title compound.
Synthesis Protocol: From Aniline to Isocyanate
The most reliable and common method for synthesizing aryl isocyanates is through the phosgenation of the corresponding aniline precursor. This process involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with phosgene or a safer, solid phosgene equivalent like triphosgene. The use of triphosgene is preferred in laboratory settings to mitigate the extreme hazards associated with gaseous phosgene.[5][6]
Expertise in Action: Causality Behind the Protocol
The following protocol is a robust, self-validating system. Each step is designed to control the reaction's thermodynamics and kinetics, minimizing side reactions and maximizing yield and purity.
-
Why an Inert Solvent? The reaction is conducted in an anhydrous, inert solvent like toluene or dichloromethane to prevent the highly reactive isocyanate product from reacting with water or other protic solvents.[5]
-
Why a Tertiary Amine Base? A non-nucleophilic tertiary amine (e.g., triethylamine) is added to scavenge the HCl gas produced during the reaction.[5] This prevents the formation of an unreactive aniline hydrochloride salt and drives the reaction to completion.
-
Why Temperature Control? The initial addition is performed at a low temperature (0 °C) to control the exothermic reaction between the aniline and triphosgene. The reaction is then gradually heated to ensure the complete conversion of intermediate carbamoyl chlorides to the final isocyanate product.[6]
Step-by-Step Laboratory Synthesis
Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl gas). Maintain a dry, inert atmosphere using a nitrogen or argon inlet.
-
Charge Reagents: Dissolve triphosgene (0.4 equivalents) in anhydrous toluene. In the dropping funnel, prepare a solution of 3-chloro-4-(difluoromethoxy)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Initial Reaction (Low Temperature): Cool the triphosgene solution to 0 °C using an ice bath. Slowly add the aniline/triethylamine solution from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion (High Temperature): After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC until the starting aniline is consumed.
-
Workup and Purification:
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure 3-Chloro-4-(difluoromethoxy)phenyl isocyanate as a colorless liquid.
-
Caption: A representative workflow for the synthesis of the target isocyanate.
Chemical Reactivity and Core Applications
The synthetic utility of this compound is dominated by the electrophilicity of the central carbon atom in the isocyanate group. It readily reacts with a wide range of nucleophiles.
Caption: General reaction pathway of an isocyanate with a nucleophile (Nu-H).
-
Reaction with Alcohols: Forms stable urethane (carbamate) linkages. This is a cornerstone reaction in polyurethane chemistry and is also used in drug synthesis to link molecular fragments.[7]
-
Reaction with Amines: Forms highly stable urea linkages. This reaction is extremely common in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapies. The urea moiety can act as a rigid linker and a hydrogen bond donor/acceptor, critical for binding to protein targets.[8][9]
-
Reaction with Water: Reacts with water or moisture to form an unstable carbamic acid, which rapidly decomposes to the corresponding aniline (3-chloro-4-(difluoromethoxy)aniline) and carbon dioxide gas. This highlights the need for anhydrous storage and reaction conditions.
Applications in Drug Discovery: This reagent is an ideal candidate for structure-activity relationship (SAR) studies. By reacting it with a library of amines or alcohols, medicinal chemists can rapidly generate a series of novel compounds with the chloro-difluoromethoxy phenyl urea/carbamate core, probing for enhanced biological activity.[9] Its structural elements are found in molecules designed for oncology and infectious diseases.[8][9]
Environmental, Health, and Safety (EHS) Protocol
Isocyanates as a class are hazardous compounds requiring strict handling protocols. While a specific safety data sheet for this exact compound is not publicly indexed, data from structurally similar isocyanates provides authoritative guidance.[10][11][12]
Trustworthy Safety is a Self-Validating System: Adherence to the following protocols creates a safe operating environment.
| Hazard Category | Protocol and Rationale |
| Inhalation | Acute Toxicity/Irritation. Perform all manipulations in a certified chemical fume hood. Isocyanate vapors can cause severe respiratory irritation and may lead to sensitization (chemical asthma). |
| Skin/Eye Contact | Corrosive/Irritant. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[11][13] Accidental contact can cause severe irritation or chemical burns. Emergency eyewash stations and safety showers must be immediately accessible.[12] |
| Ingestion | Toxic. Do not eat, drink, or smoke in the laboratory.[13] In case of ingestion, seek immediate medical attention. |
| Reactivity | Moisture Sensitive. Reacts with water, potentially generating gas (CO₂) and causing pressure buildup in sealed containers. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., acids, bases, alcohols).[10] Storage under an inert atmosphere (nitrogen or argon) is recommended to ensure long-term stability.[14] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Unwanted isocyanate can be slowly quenched by adding it to a stirred solution of a decontaminating fluid (e.g., water/isopropanol/ammonia). |
Conclusion
3-Chloro-4-(difluoromethoxy)phenyl isocyanate is a high-value, specialized reagent with significant potential in the fields of medicinal chemistry and materials science. Its utility is derived from the reliable and versatile reactivity of the isocyanate group, combined with the beneficial physicochemical properties imparted by the difluoromethoxy substituent. A thorough understanding of its synthesis, reactivity, and stringent handling requirements, as detailed in this guide, is essential for its safe and effective application in advanced research and development.
References
- Pi Chemicals System. 3-Chloro-4-(difluoromethoxy)
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- Thermo Fisher Scientific.
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- Thermo Fisher Scientific.
- New Jersey Department of Health.
- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)
- ChemicalBook. 4-Chloro-3-(trifluoromethyl)
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- Google Patents.
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- Journal of Biomedical Research & Environmental Sciences.
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